![molecular formula C16H18Cl2N2O2 B1407033 Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate CAS No. 1440535-27-2](/img/structure/B1407033.png)
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
Overview
Description
Scientific Research Applications
Chiral Drug Intermediates Synthesis
This compound can serve as a precursor in the synthesis of chiral drug intermediates. Chirality is a key factor in the efficacy and safety of many therapeutic agents. Biocatalysis, which often employs such intermediates, is a green chemistry approach that allows for high selectivity in the production of enantiopure drugs .
Material Science Research
In material science, this compound’s derivatives could be used to develop new materials with specific optical properties due to its chiral nature. These materials can have applications in creating advanced sensors or new types of displays .
Chemical Synthesis
The compound can be used in chemical synthesis processes to create complex molecules. Its structure allows for reactions that can introduce chirality or specific functional groups into the synthesized molecules .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to separate or identify chiral molecules, which is crucial in quality control of pharmaceuticals .
Agrochemical Research
The compound may find applications in the development of agrochemicals. Its structure could be modified to create pesticides or herbicides with specific action mechanisms, potentially increasing their efficiency and reducing environmental impact .
Biocatalysis
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate can be used in biocatalytic processes to produce high-value chemicals. The biocatalysis approach is environmentally friendly and can achieve high regio-, chemo-, and enantio-selectivity .
Green Chemistry
Lastly, this compound aligns with the principles of green chemistry. It can be used in processes that aim to reduce or eliminate the use and generation of hazardous substances, thus contributing to more sustainable chemical practices .
properties
IUPAC Name |
ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12/h3-4,9,11,15H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMBHVUTISJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137864 | |
Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |
CAS RN |
1440535-27-2 | |
Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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